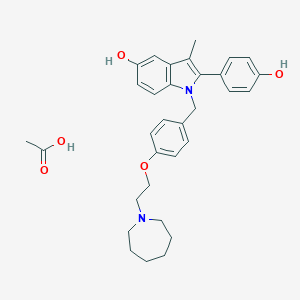

Bazedoxifene Acetate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048657 | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198481-33-3 | |

| Record name | Bazedoxifene acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazedoxifene acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAZEDOXIFENE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bazedoxifene Acetate: A Deep Dive into its Mechanism of Action in Bone Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a significant therapeutic agent for the prevention and treatment of postmenopausal osteoporosis.[1][2][3][4] Unlike traditional estrogen replacement therapy, bazedoxifene exhibits a tissue-selective profile, acting as an estrogen agonist in bone while functioning as an antagonist in uterine and breast tissues.[5] This dual activity allows for the preservation of bone mineral density (BMD) and reduction of fracture risk without stimulating endometrial or breast cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms through which bazedoxifene acetate exerts its effects on bone cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism: Interaction with Estrogen Receptors

Bazedoxifene's primary mechanism of action involves its binding to estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. These receptors are widely distributed throughout the body, including in bone, breast, and uterine tissues. The binding of bazedoxifene to these receptors induces a unique conformational change in the receptor protein, which is distinct from the change induced by estrogen. This altered conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene expression and downstream physiological effects.

In bone tissue, bazedoxifene acts as an ER agonist, mimicking the bone-protective effects of estrogen. Conversely, in breast and uterine tissues, it acts as an ER antagonist, blocking the proliferative effects of estrogen.

Quantitative Data: Receptor Binding Affinity

The binding affinity of bazedoxifene to ERα and ERβ has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the drug required to displace 50% of a radiolabeled ligand from the receptor.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |

| Bazedoxifene | 26 | Not explicitly stated in provided abstracts | |

| 17β-estradiol | ~3 | Not explicitly stated in provided abstracts | |

| Raloxifene | ~4 | Not explicitly stated in provided abstracts |

Note: While some sources mention bazedoxifene binds to both receptors, specific IC50 values for ERβ were not consistently available in the provided search results.

Impact on Bone Cell Biology

Bazedoxifene modulates the activity of the primary cells involved in bone remodeling: osteoclasts, osteoblasts, and osteocytes.

Osteoclasts: Inhibition of Bone Resorption

Osteoclasts are responsible for the breakdown of bone tissue. Bazedoxifene inhibits osteoclastogenesis (the formation of new osteoclasts) and their resorptive activity. This is achieved primarily through the modulation of the RANKL/RANK/OPG signaling pathway.

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand) is a key cytokine that promotes osteoclast differentiation and activation.

-

RANK is the receptor for RANKL, expressed on the surface of osteoclast precursors.

-

OPG (Osteoprotegerin) is a decoy receptor produced by osteoblasts that binds to RANKL and prevents it from activating RANK, thereby inhibiting osteoclast formation.

Bazedoxifene, through its estrogenic action in bone, is thought to increase the production of OPG by osteoblasts and decrease the expression of RANKL, thus shifting the OPG/RANKL ratio in favor of reduced bone resorption. Studies have shown that bazedoxifene treatment leads to an increase in serum OPG levels.

Furthermore, bazedoxifene has been shown to suppress the generation of reactive oxygen species (ROS) and inhibit the activation of key signaling molecules like ERK and JNK in osteoclast precursors, which are crucial for RANKL-induced osteoclast differentiation.

Osteoblasts: Promotion of Bone Formation

Osteoblasts are responsible for synthesizing new bone matrix. Bazedoxifene, acting as an ERα agonist in osteoblasts, has been shown to suppress the transforming growth factor-β (TGF-β)-induced synthesis of macrophage colony-stimulating factor (M-CSF), a factor that supports osteoclastogenesis. This effect is mediated through the inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway.

Osteocytes: Potential Role in Apoptosis

Osteocytes are mature bone cells embedded within the bone matrix that play a crucial role in sensing mechanical strain and regulating bone remodeling. Some research suggests that bazedoxifene may protect osteocyte-like cells from apoptosis (programmed cell death) induced by factors like homocysteine. This protective effect is thought to be mediated through the estrogen receptor and involves the amelioration of oxidative stress and inflammation.

Clinical Efficacy: Effects on Bone Mineral Density and Turnover Markers

Clinical trials have consistently demonstrated the efficacy of bazedoxifene in preventing bone loss and reducing bone turnover in postmenopausal women.

Quantitative Data: Clinical Outcomes

| Parameter | Bazedoxifene Dose | Change from Baseline | Comparison to Placebo | Reference(s) |

| Lumbar Spine BMD | 20 mg/day | +2.43% at 2 years | Significantly greater (p < 0.001) | |

| Lumbar Spine BMD | 40 mg/day | +2.74% at 2 years | Significantly greater (p < 0.001) | |

| Total Hip BMD | 20 mg & 40 mg/day | Significant improvement | Significantly greater (p < 0.001) | |

| Serum Osteocalcin (Bone Formation Marker) | 20 mg & 40 mg/day | Significant decrease | Significant decrease | |

| Serum C-telopeptide (CTX) (Bone Resorption Marker) | 20 mg & 40 mg/day | Significant decrease | Significant decrease | |

| New Vertebral Fractures | 20 mg/day | 2.3% incidence over 3 years | Significant risk reduction (42%) |

Experimental Protocols

Understanding the methodologies used to elucidate the mechanism of action of bazedoxifene is critical for researchers in the field. Below are detailed protocols for key in vitro assays.

Osteoclast Differentiation Assay (TRAP Staining)

This assay is used to quantify the formation of mature, multinucleated osteoclasts from precursor cells.

Detailed Steps:

-

Cell Seeding: Bone marrow-derived macrophages (BMMs) or a suitable cell line like RAW264.7 are seeded in 96-well plates at a density of approximately 1.0 x 10^4 cells per well.

-

Differentiation Induction: Cells are cultured in a complete medium (e.g., α-MEM) supplemented with Macrophage Colony-Stimulating Factor (M-CSF) to support precursor survival and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce osteoclast differentiation.

-

Treatment: Bazedoxifene is added to the culture medium at various concentrations to assess its dose-dependent effect on osteoclastogenesis.

-

Incubation: The cells are incubated for 5-7 days, with the culture medium being replaced every 2 days, until large, multinucleated cells are visible.

-

Fixation: The cells are fixed with a 4% paraformaldehyde solution.

-

TRAP Staining: Cells are stained using a commercially available TRAP staining kit. TRAP is an enzyme highly expressed in osteoclasts.

-

Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells are counted in each well using a light microscope.

Osteoblast Mineralization Assay (Alizarin Red S Staining)

This assay is used to visualize and quantify the deposition of calcium by mature osteoblasts, a key indicator of bone formation.

Detailed Steps:

-

Cell Seeding: Osteoblast precursor cells, such as MC3T3-E1 cells or primary mesenchymal stem cells, are seeded in multi-well plates.

-

Osteogenic Induction: Cells are cultured in an osteogenic differentiation medium, which typically contains ascorbic acid (for collagen synthesis) and β-glycerophosphate (as a phosphate source for mineralization).

-

Treatment: Bazedoxifene is added to the culture medium at desired concentrations.

-

Incubation: Cells are cultured for an extended period (typically 14-21 days) to allow for matrix maturation and mineralization, with regular media changes.

-

Fixation: The cell layer is fixed with 4% paraformaldehyde.

-

Alizarin Red S Staining: The fixed cells are stained with an Alizarin Red S solution, which specifically binds to calcium deposits, staining them a bright orange-red.

-

Quantification: The stained mineralized nodules can be visualized and photographed. For quantitative analysis, the stain can be eluted using a solution like 10% cetylpyridinium chloride and the absorbance measured spectrophotometrically.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes in bone cells following treatment with bazedoxifene.

Detailed Steps:

-

Cell Culture and Treatment: Bone cells are cultured and treated with bazedoxifene as described in the previous protocols.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., measuring the A260/A280 ratio).

-

Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The qPCR is performed using a thermal cycler, with specific primers for the genes of interest (e.g., RANKL, OPG, Runx2, ALP, Osteocalcin) and a stable reference gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound exerts its bone-protective effects through a multifaceted mechanism centered on its selective modulation of estrogen receptors in bone cells. By acting as an estrogen agonist in the skeleton, it effectively suppresses osteoclast-mediated bone resorption and supports osteoblast function. Its ability to modulate the critical RANKL/OPG signaling axis and intracellular pathways like JNK highlights its targeted action. The wealth of preclinical and clinical data underscores its efficacy in increasing bone mineral density and reducing fracture risk in postmenopausal women, establishing it as a valuable therapeutic option in the management of osteoporosis. Further research into its long-term effects and potential interactions with other signaling pathways will continue to refine our understanding of this important therapeutic agent.

References

- 1. Bazedoxifene effects on osteoprotegerin, insulin-like growth factor, tumor necrosis factor and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of conjugated estrogens/bazedoxifene, the first tissue selective estrogen complex (TSEC) for management of menopausal hot flashes and postmenopausal bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bazedoxifene Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the field of women's health, particularly in the management of postmenopausal conditions. As an indole-based SERM, it exhibits a distinct tissue-selective profile, acting as an estrogen receptor agonist in bone while demonstrating antagonist effects in uterine and breast tissues.[1][2][3] This dual activity allows for the prevention of postmenopausal osteoporosis by reducing bone resorption and turnover, without stimulating the endometrium or breast.[2][4] Furthermore, Bazedoxifene has been investigated for its potential role in cancer therapy through its inhibitory effects on the IL-6/GP130 signaling pathway. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental data to support its preclinical and clinical development. Detailed experimental protocols for core assays and visualizations of key signaling pathways are included to facilitate further research and application.

Physicochemical Properties

This compound is a white to beige powder. It is an indole-based compound that is structurally distinct from other SERMs like tamoxifen and raloxifene.

| Property | Value | Reference |

| Chemical Name | 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol acetate | |

| Molecular Formula | C32H38N2O5 | |

| Molecular Weight | 530.67 g/mol | |

| CAS Number | 198481-33-3 | |

| Solubility | Soluble in DMSO |

Mechanism of Action

Bazedoxifene's therapeutic effects are mediated through its selective binding to estrogen receptors alpha (ERα) and beta (ERβ). Upon binding, it induces a unique conformational change in the receptor, which dictates the recruitment of co-activator or co-repressor proteins. This differential recruitment is the molecular basis for its tissue-specific agonist and antagonist activities.

-

In Bone: Bazedoxifene acts as an ER agonist, mimicking the effects of estrogen. This leads to the suppression of osteoclast activity, a decrease in bone resorption, and a reduction in bone turnover markers, ultimately preserving bone mineral density (BMD) and reducing fracture risk.

-

In Uterine and Breast Tissue: Bazedoxifene functions as an ER antagonist. It competitively inhibits the binding of estradiol to the ER, thereby blocking estrogen-stimulated proliferation of endometrial and breast cancer cells.

-

IL-6/GP130 Signaling Inhibition: Bazedoxifene has been identified as an inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. By disrupting the IL-6/GP130 interaction, it can suppress downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and MAPK/ERK pathways, which are implicated in cancer cell proliferation, survival, and invasion.

-

NF-κB Pathway Modulation: Bazedoxifene has been shown to suppress TNF-α-induced activation of the NF-κB pathway in vascular endothelial cells, suggesting a potential anti-inflammatory role.

Signaling Pathway Diagrams

Pharmacokinetics and Pharmacodynamics

Bazedoxifene is rapidly absorbed following oral administration, with a time to maximum concentration (Tmax) of approximately 2 hours. It exhibits linear pharmacokinetics over a range of single and multiple doses. The absolute bioavailability is approximately 6%.

| Parameter | Value | Reference |

| Tmax | ~2 hours | |

| Absolute Bioavailability | ~6% | |

| Volume of Distribution | 14.7 ± 3.9 L/kg | |

| Plasma Protein Binding | 98-99% | |

| Metabolism | Primarily via glucuronidation by UGT enzymes | |

| Elimination Half-life | ~30 hours |

The pharmacodynamic effects of Bazedoxifene are tissue-dependent. In postmenopausal women, it decreases bone resorption markers and increases bone mineral density. It has a neutral or antagonistic effect on the endometrium and breast.

| Tissue | Effect | Biomarker Changes | Reference |

| Bone | Estrogen Agonist | ↓ Bone turnover markers (e.g., CTX, osteocalcin), ↑ BMD | |

| Uterus | Estrogen Antagonist | No significant increase in endometrial thickness | |

| Breast | Estrogen Antagonist | No stimulation of breast tissue | |

| Lipid Profile | Favorable | ↓ Total cholesterol, ↓ LDL cholesterol |

Key Experimental Data and Protocols

Estrogen Receptor Binding Affinity

The binding affinity of Bazedoxifene to ERα and ERβ is a critical determinant of its activity. This is typically assessed using a competitive radioligand binding assay.

| Receptor | IC50 (nM) | Reference |

| ERα | 26 | |

| ERβ | 99 |

This protocol is a generalized procedure based on established methods.

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized rats (e.g., Sprague-Dawley) 7-10 days post-surgery to upregulate ER expression.

-

The tissue is homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris, followed by ultracentrifugation to obtain the cytosolic fraction containing the estrogen receptors.

-

Protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with a fixed amount of uterine cytosol protein.

-

Increasing concentrations of unlabeled this compound (competitor) are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

In Vitro Cell Proliferation Assay

The anti-proliferative effect of Bazedoxifene in breast cancer cells is a key indicator of its antagonist activity. The MCF-7 human breast cancer cell line, which is ER-positive, is a standard model for this assessment.

| Cell Line | Assay | Result | IC50 (nM) | Reference |

| MCF-7 | Inhibition of 17β-estradiol-induced proliferation | Antagonist | 0.19 |

This protocol is a generalized procedure based on established methods.

-

Cell Culture:

-

MCF-7 cells are maintained in appropriate culture medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics).

-

Prior to the assay, cells are cultured in phenol red-free medium with charcoal-stripped FBS for a period (e.g., 3-5 days) to deplete endogenous estrogens.

-

-

Cell Seeding and Treatment:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

After allowing the cells to attach, they are treated with:

-

Vehicle control

-

17β-estradiol (to stimulate proliferation)

-

This compound alone (to assess for agonist activity)

-

17β-estradiol in combination with increasing concentrations of this compound (to assess for antagonist activity)

-

-

-

Proliferation Assessment:

-

Cells are incubated for a defined period (e.g., 5-7 days).

-

Cell proliferation is quantified using a suitable method, such as:

-

MTT assay: Measures metabolic activity.

-

Crystal Violet staining: Stains total cellular protein.

-

BrdU incorporation: Measures DNA synthesis.

-

-

-

Data Analysis:

-

The effect of Bazedoxifene on cell proliferation is calculated relative to the vehicle and estradiol-treated controls.

-

For antagonist activity, the IC50 value for the inhibition of estradiol-stimulated growth is determined.

-

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

The OVX rat is the gold-standard preclinical model for evaluating the efficacy of treatments for postmenopausal osteoporosis.

| Animal Model | Key Findings | Reference |

| Ovariectomized Rat | - Prevents ovariectomy-induced bone loss- Increases bone mineral density- Increases bone strength- Does not significantly increase uterine wet weight |

This protocol is a generalized procedure based on established methods.

-

Animals and Ovariectomy:

-

Female rats (e.g., Sprague-Dawley or Wistar) of a specified age (e.g., 3-6 months) are used.

-

Animals undergo bilateral ovariectomy under anesthesia. A sham-operated group serves as a control.

-

A post-operative recovery period is allowed.

-

-

Treatment:

-

Following recovery, rats are randomly assigned to treatment groups:

-

Sham + Vehicle

-

OVX + Vehicle

-

OVX + this compound (at various doses)

-

-

The drug is typically administered daily by oral gavage for a specified duration (e.g., 6-12 weeks).

-

-

Endpoint Analysis:

-

Bone Mineral Density (BMD): Measured at sites such as the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).

-

Bone Turnover Markers: Serum levels of markers like osteocalcin (formation) and C-telopeptide (CTX) (resorption) are measured by ELISA.

-

Biomechanical Testing: The mechanical strength of bones (e.g., femur, vertebrae) is assessed through tests like three-point bending or compression testing.

-

Uterine Wet Weight: At the end of the study, uteri are excised and weighed to assess for uterotrophic (estrogenic) effects.

-

-

Data Analysis:

-

Data from the different treatment groups are compared to the sham and OVX vehicle control groups to determine the efficacy of Bazedoxifene in preventing bone loss and its effect on the uterus.

-

Clinical Trials

Multiple Phase III clinical trials have demonstrated the efficacy and safety of Bazedoxifene for the prevention and treatment of postmenopausal osteoporosis.

| Trial Phase | Population | Key Outcomes | Reference |

| Phase III | Postmenopausal women with osteoporosis | - Significant reduction in new vertebral fractures compared to placebo- Increased BMD at the lumbar spine and total hip- No evidence of endometrial or breast stimulation | |

| Phase III | Postmenopausal women at risk for osteoporosis | - Prevention of bone loss compared to placebo- Significant reduction in bone turnover markers | |

| Phase IV | Postmenopausal women with osteopenia | - Significant decrease in bone formation and resorption markers |

Conclusion

This compound is a well-characterized third-generation SERM with a favorable tissue-selective profile. Its estrogen agonist activity in bone leads to the effective prevention of postmenopausal osteoporosis, while its antagonist effects in the breast and uterus provide a superior safety profile compared to traditional hormone replacement therapy. The additional discovery of its inhibitory action on the IL-6/GP130 signaling pathway opens new avenues for its potential application in oncology. The comprehensive data presented in this guide, including detailed experimental protocols and signaling pathway diagrams, provide a solid foundation for researchers and drug development professionals to further explore and utilize the therapeutic potential of this compound.

References

- 1. [PDF] Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Bazedoxifene Plays a Protective Role against Inflammatory Injury of Endothelial Cells by Targeting CD40 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on bazedoxifene: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Tissue-Selective Estrogen Complex (TSEC) Concept with Bazedoxifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Tissue-Selective Estrogen Complex (TSEC) represents a novel therapeutic paradigm in postmenopausal women's health, aiming to provide the benefits of estrogen therapy while mitigating its associated risks. This is achieved by combining a selective estrogen receptor modulator (SERM) with one or more estrogens. The first and most prominent example of a TSEC is the combination of Bazedoxifene (BZA) with conjugated estrogens (CE). This technical guide provides an in-depth exploration of the TSEC concept centered on Bazedoxifene, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and advancing this targeted endocrine therapy.

The TSEC Concept: A Dual-Action Approach

The fundamental principle of the TSEC is to leverage the tissue-specific activities of a SERM to modulate the effects of estrogens. Estrogen therapy is highly effective in alleviating vasomotor symptoms and preventing osteoporosis in postmenopausal women. However, unopposed estrogen use is associated with an increased risk of endometrial hyperplasia and cancer. The traditional approach to mitigate this risk involves the co-administration of a progestin, which can be associated with undesirable side effects, including increased breast cancer risk.[1][2][3]

The TSEC approach replaces the progestin with a SERM. In the case of the Bazedoxifene/Conjugated Estrogens TSEC, Bazedoxifene acts as an estrogen receptor (ER) agonist in bone, complementing the bone-protective effects of conjugated estrogens.[4][5] Conversely, in the uterus and breast, Bazedoxifene exhibits ER antagonist properties, thereby opposing the proliferative effects of estrogens in these tissues. This tissue-selective activity provides a targeted safety profile, aiming to deliver the desired therapeutic effects of estrogen while minimizing potential harm.

Bazedoxifene: The SERM Component

Bazedoxifene is a third-generation indole-based SERM. Its unique pharmacological profile is central to the TSEC concept.

Mechanism of Action

Bazedoxifene exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of Bazedoxifene to the ER induces a specific conformational change in the receptor. This altered conformation dictates the subsequent interaction with co-activator and co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes in a tissue-specific manner.

-

In Bone: The Bazedoxifene-ER complex recruits co-activators, leading to an estrogenic (agonist) effect. This promotes osteoblast activity and inhibits osteoclast-mediated bone resorption, thereby preserving bone mineral density.

-

In Uterine and Breast Tissue: The Bazedoxifene-ER complex preferentially recruits co-repressors, resulting in an anti-estrogenic (antagonist) effect. This blocks the proliferative signals of estrogens, reducing the risk of endometrial hyperplasia and potentially breast cancer. In some contexts, Bazedoxifene can also promote the degradation of the ERα protein, further diminishing estrogen signaling.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Bazedoxifene and the Bazedoxifene/Conjugated Estrogens TSEC.

Table 1: Preclinical Receptor Binding and Cellular Activity of Bazedoxifene

| Parameter | Receptor/Cell Line | Value | Reference |

| IC50 (ER Binding) | Estrogen Receptor α (ERα) | 14 - 26 nM | |

| Estrogen Receptor β (ERβ) | 40 nM | ||

| IC50 (Inhibition of E2-induced proliferation) | MCF-7 Cells | 0.19 nM |

Table 2: Clinical Trial Data on Bone Mineral Density (BMD) with Bazedoxifene/Conjugated Estrogens (BZA/CE)

| Treatment Group | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Reference |

| BZA 20 mg / CE 0.45 mg | 12 months | +1.52 | +1.29 | |

| BZA 20 mg / CE 0.625 mg | 12 months | +1.87 | +1.66 | |

| Placebo | 12 months | -1.03 | -0.99 | |

| CE 0.45 mg / MPA 1.5 mg | 12 months | +2.23 | +1.43 |

Table 3: Clinical Trial Data on Endometrial Safety with Bazedoxifene/Conjugated Estrogens (BZA/CE)

| Treatment Group | Duration | Incidence of Endometrial Hyperplasia (%) | Reference |

| BZA 20 mg / CE 0.45 mg | 12 months | 0.00 | |

| BZA 20 mg / CE 0.625 mg | 12 months | 0.46 | |

| Placebo | 12 months | 0.00 | |

| CE 0.45 mg / MPA 1.5 mg | 12 months | 0.00 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experimental protocols used in the evaluation of Bazedoxifene and the TSEC concept.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Bazedoxifene) to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ER)

-

Radiolabeled estradiol ([³H]-E2)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (Bazedoxifene)

-

Assay buffer (e.g., TEDG: Tris, EDTA, Dithiothreitol, Glycerol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats, homogenized in cold assay buffer, and centrifuged to obtain the cytosolic fraction containing the ER.

-

Competitive Binding Reaction: A fixed concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: HAP slurry is added to bind the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.

-

Quantification: The HAP pellet is washed, and the bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E2 against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound on the proliferation of human breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line (ER-positive)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

17β-estradiol (positive control)

-

Test compound (Bazedoxifene)

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT)

-

Plate reader

Procedure:

-

Cell Culture: MCF-7 cells are maintained in standard culture medium.

-

Hormone Deprivation: Prior to the assay, cells are switched to phenol red-free medium with charcoal-stripped FBS for a period to deplete endogenous estrogens and synchronize the cells.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound, alone (to assess agonist activity) or in combination with a fixed concentration of 17β-estradiol (to assess antagonist activity).

-

Incubation: Cells are incubated for a period to allow for cell proliferation.

-

Quantification of Proliferation: A cell proliferation reagent is added, and the absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of the test compound.

Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of a test compound in preventing bone loss in a model of postmenopausal osteoporosis.

Animals:

-

Adult female Sprague-Dawley or Wistar rats

Procedure:

-

Ovariectomy: Rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to accelerated bone loss. A sham-operated group serves as a control.

-

Treatment: Following a recovery period, the OVX rats are treated with the test compound (e.g., Bazedoxifene), vehicle control, or a positive control (e.g., estradiol) for a specified duration.

-

Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: At the end of the study, bones are collected for biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.

-

Histomorphometry: Bone tissue can be processed for histological analysis to evaluate parameters such as trabecular bone volume and osteoclast/osteoblast numbers.

-

Data Analysis: Changes in BMD, biomechanical properties, and histomorphometric parameters are compared between the treatment groups.

Assessment of Endometrial Proliferation

Objective: To evaluate the effect of a test compound on the uterine endometrium.

Model:

-

Immature or ovariectomized rodents or non-human primates.

Procedure:

-

Treatment: Animals are treated with the test compound, vehicle control, estrogen (positive control), or a combination of estrogen and the test compound.

-

Uterine Weight Measurement: At the end of the treatment period, the uteri are excised and weighed (wet weight). An increase in uterine weight is an indicator of a proliferative (estrogenic) effect.

-

Histological Examination: Uterine tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin). A pathologist examines the sections to assess endometrial thickness, glandular development, and the presence of hyperplasia.

-

Proliferation Marker Staining: Immunohistochemical staining for proliferation markers, such as Ki-67, can be performed to quantify the number of proliferating cells in the endometrium.

-

Gene Expression Analysis: RNA can be extracted from uterine tissue to analyze the expression of estrogen-responsive genes.

Signaling Pathways and Logical Relationships

The interplay between conjugated estrogens and Bazedoxifene at the molecular level is complex and tissue-dependent. The following diagram illustrates the differential signaling outcomes in bone and uterine tissues.

Conclusion

The Tissue-Selective Estrogen Complex, exemplified by the combination of Bazedoxifene and conjugated estrogens, represents a significant advancement in menopausal therapy. By integrating the principles of selective estrogen receptor modulation, the TSEC offers a targeted approach to achieve the benefits of estrogen on vasomotor symptoms and bone health while providing a favorable safety profile for the endometrium and breast. The data summarized and the experimental protocols outlined in this guide provide a solid foundation for further research and development in this promising area of women's health. A thorough understanding of the underlying mechanisms and rigorous preclinical and clinical evaluation are paramount to realizing the full potential of the TSEC concept.

References

- 1. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue selective estrogen complex (TSEC): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugated Estrogens and Bazedoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 5. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Binding Affinity of Bazedoxifene Acetate for Estrogen Receptors α and β

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene acetate, a third-generation selective estrogen receptor modulator (SERM), exhibits a distinct binding profile for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), underpinning its tissue-specific pharmacological effects. This technical guide provides a comprehensive overview of the binding affinity of bazedoxifene for both ER subtypes, detailing the experimental methodologies used for its characterization. The document includes quantitative binding data, in-depth experimental protocols for key assays, and a visualization of the associated signaling pathways. This information is intended to serve as a critical resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Introduction

Bazedoxifene is an indole-based SERM that demonstrates a unique pattern of estrogenic and anti-estrogenic activities in a tissue-selective manner. It is approved for the treatment of postmenopausal osteoporosis and for the management of moderate to severe vasomotor symptoms associated with menopause, in combination with conjugated estrogens.[1] The therapeutic efficacy of bazedoxifene is intrinsically linked to its differential binding to and modulation of ERα and ERβ.[2] Understanding the nuances of its interaction with these receptors is paramount for elucidating its mechanism of action and exploring its potential in other clinical applications, including breast cancer.[3][4]

Bazedoxifene acts as an estrogen receptor agonist in bone tissue, which is beneficial for preventing bone loss.[2] Conversely, it functions as an antagonist in breast and uterine tissues, mitigating the proliferative effects of estrogen. This tissue-specific activity is a hallmark of SERMs and is determined by the ligand's ability to induce distinct conformational changes in the estrogen receptor, leading to the differential recruitment of coactivator and corepressor proteins.

Quantitative Binding Affinity Data

The binding affinity of this compound for human ERα and ERβ has been quantified using various in vitro assays. The data, presented in the tables below, are crucial for comparing its potency with other SERMs and understanding its receptor selectivity.

Table 1: Inhibitory Concentration (IC50) of Bazedoxifene for Estrogen Receptors

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |

| Bazedoxifene | 14 - 26 | 40 - 99 | |

| 4-Hydroxytamoxifen | ~1 | ~1 | |

| Raloxifene | ~1-2 | ~6 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled estrogen to the receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: Dissociation Constant (Kd) of Bazedoxifene for Estrogen Receptors

| Parameter | ERα | ERβ | Reference(s) |

| Dissociation Constant (Kd) (nM) | 0.1 | 0.3 |

Note: The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a stronger binding affinity.

Experimental Protocols

The characterization of bazedoxifene's binding affinity and functional activity relies on standardized and reproducible experimental protocols. The following sections provide detailed methodologies for two key assays.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Purified recombinant human ERα or ERβ

-

Radiolabeled ligand (e.g., [³H]-17β-estradiol)

-

Test compound (this compound)

-

Binding buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of bazedoxifene and a fixed concentration of [³H]-17β-estradiol in binding buffer.

-

Assay Setup: In a 96-well plate, add the purified estrogen receptor (50-100 µg protein per well), the fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of bazedoxifene.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of bazedoxifene by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled estradiol) from the total binding. Plot the percentage of specific binding against the log concentration of bazedoxifene to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of the competitive radioligand binding assay.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional activity of a compound as an ER agonist or antagonist by measuring its effect on the transcription of a reporter gene.

Materials:

-

Mammalian cell line (e.g., MCF-7, T47D, or HEK293)

-

Expression vector for human ERα or ERβ

-

Luciferase reporter vector containing one or more EREs upstream of the luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

17β-estradiol (for antagonist assays)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in an appropriate medium. Co-transfect the cells with the ER expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent. For cell lines endogenously expressing ERs like MCF-7, transfection of the reporter vector alone is sufficient.

-

Treatment: After transfection, treat the cells with varying concentrations of bazedoxifene.

-

Agonist Mode: Add bazedoxifene alone to determine its ability to activate the reporter gene.

-

Antagonist Mode: Add bazedoxifene in the presence of a fixed concentration of 17β-estradiol (e.g., a concentration that gives 80% of the maximal response) to determine its ability to inhibit estrogen-induced activation.

-

-

Incubation: Incubate the cells for a period of 24 hours to allow for gene expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Agonist Mode: Plot the luminescence against the log concentration of bazedoxifene to determine the EC50 (half-maximal effective concentration).

-

Antagonist Mode: Plot the percentage of inhibition of estradiol-induced luminescence against the log concentration of bazedoxifene to determine the IC50.

-

Experimental Workflow for ERE-Luciferase Reporter Gene Assay

Caption: Workflow of the ERE-luciferase reporter gene assay.

Signaling Pathways

The tissue-specific effects of bazedoxifene are a consequence of the unique conformational changes it induces in ERα and ERβ upon binding. These altered receptor conformations lead to the differential recruitment of a suite of coactivator and corepressor proteins, which in turn modulate the transcription of target genes.

In tissues where bazedoxifene acts as an agonist (e.g., bone), the bazedoxifene-ER complex recruits coactivators, such as steroid receptor coactivator-1 (SRC-1), which promote gene transcription leading to beneficial effects like reduced bone turnover.

In tissues where it acts as an antagonist (e.g., breast and uterus), the complex preferentially recruits corepressors, such as silencing mediator for retinoid and thyroid hormone receptors (SMRT), which inhibit the transcription of estrogen-responsive genes involved in cell proliferation, such as cyclin D1, TFF1 (pS2), and PGR.

Bazedoxifene-Mediated ER Signaling Pathway

Caption: Bazedoxifene's differential recruitment of co-regulators.

Conclusion

This compound's distinct binding affinity for ERα and ERβ, coupled with its ability to differentially recruit co-regulators, forms the molecular basis for its tissue-selective pharmacological profile. The quantitative data and detailed experimental protocols presented in this guide provide a foundational resource for researchers working to further understand the mechanism of action of bazedoxifene and to explore its therapeutic potential. A thorough understanding of its interaction with estrogen receptors is essential for the continued development and application of this and other next-generation SERMs.

References

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Structural and Mechanistic Differences of Bazedoxifene and Other Selective Estrogen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural distinctions between the third-generation Selective Estrogen Receptor Modulator (SERM), Bazedoxifene, and other notable SERMs like Tamoxifen and Raloxifene. We will explore how these structural nuances translate into different pharmacological profiles, present comparative quantitative data, detail key experimental methodologies, and visualize the underlying molecular mechanisms.

Core Structural Differences Among SERMs

Selective Estrogen Receptor Modulators (SERMs) are defined by their unique chemical scaffolds, which dictate their binding orientation within the Estrogen Receptor (ER) ligand-binding domain (LBD) and subsequent tissue-specific agonist or antagonist activity.[1]

Bazedoxifene is distinguished by its 2-phenyl-3-methyl indole core.[2] This is a significant departure from the scaffolds of earlier generation SERMs:

-

Tamoxifen , a first-generation SERM, is built upon a trans-stilbene (triphenylethylene) core.[2]

-

Raloxifene , a second-generation SERM, possesses a benzothiophene core.[2]

These fundamental differences in the core binding domain are critical in determining the overall shape of the molecule and how it is presented to the ER's ligand-binding pocket.[2] Furthermore, the side chain "affecter region" of Bazedoxifene is linked to its core via a flexible methylene hinge, contrasting with the direct connection in Tamoxifen and the carbonyl hinge in Raloxifene.

Mechanism of Action: The Role of Helix 12 and Coregulator Recruitment

The tissue-specific effects of SERMs are a direct result of the distinct structural changes they induce in the ER upon binding. These conformational changes dictate whether the receptor recruits transcriptional co-activators (leading to agonist effects) or co-repressors (leading to antagonist effects).

The final positioning of Helix 12 (H12) of the ER's ligand-binding domain is the critical determinant of this outcome.

-

Agonist Action (e.g., Estradiol): When the natural ligand, 17β-estradiol, binds, it induces a conformation where H12 seals the ligand-binding pocket. This creates a surface that promotes the binding of co-activator proteins, such as Steroid Receptor Coactivator (SRC) family members, which then initiate gene transcription.

-

Antagonist Action (e.g., Bazedoxifene/Raloxifene): Antagonistic SERMs like Bazedoxifene and Raloxifene possess bulky side chains. Upon binding, this side chain sterically hinders H12 from adopting its agonist conformation. Instead, H12 is displaced and repositions into the site where co-activators would normally bind. This new conformation favors the recruitment of co-repressor proteins, like NCoR1 and SMRT, which silence gene transcription.

X-ray crystallography studies of the ER LBD in complex with Bazedoxifene confirm that it disrupts H12's agonist conformation, providing a structural basis for its antagonist effects in tissues like the breast and uterus.

Quantitative Data Comparison

The structural variations among SERMs directly impact their binding affinities for ERα and ERβ and their functional activities in different cellular contexts.

Binding affinities are crucial indicators of a compound's potency. The data below represents the concentration required to inhibit 50% of radiolabeled estradiol binding (IC50). Lower values indicate higher affinity.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |

| 17β-Estradiol | 3.2 | 3.6 | |

| Bazedoxifene | 26 | 89 | |

| Raloxifene | ~26 | - | |

| 4-OHT (active Tamoxifen) | - | - | |

| Lasofoxifene | 1.08 | 4.41 |

Note: Tamoxifen itself has low affinity and acts as a prodrug for its active metabolite, 4-hydroxytamoxifen (4-OHT).

The functional outcome of ER binding is assessed in cell-based assays. The following data shows the antagonist potency (IC50) of SERMs in inhibiting estradiol-induced proliferation in MCF-7 breast cancer cells.

| Compound | MCF-7 Proliferation Inhibition IC50 (nM) | Reference(s) |

| Bazedoxifene | 0.19 | |

| Raloxifene | 1.0 | |

| 4-OHT (active Tamoxifen) | 0.39 |

These data highlight that while Bazedoxifene has a slightly lower binding affinity for ERα compared to estradiol, it is a highly potent antagonist of estradiol-induced cell proliferation, more so than Raloxifene in this assay.

Key Experimental Protocols

Reproducible and standardized assays are fundamental to the characterization of SERMs. Below are outlines of key methodologies.

This assay determines the binding affinity of a test compound for estrogen receptors.

-

Objective: To calculate the IC50 value of a SERM, which is the concentration that displaces 50% of a specific radioligand from the receptor.

-

Materials:

-

Receptor Source: Human recombinant ERα/ERβ or rat uterine cytosol.

-

Radioligand: [³H]-17β-estradiol.

-

Buffers: TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

-

Apparatus: Scintillation counter, 96-well plates, filter harvester.

-

-

Methodology:

-

Preparation: Prepare receptor homogenates from tissue or cell lysates via homogenization and ultracentrifugation.

-

Incubation: In a 96-well plate, incubate a fixed concentration of receptor and [³H]-estradiol with a range of concentrations of the unlabeled test SERM.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The receptors and bound ligand are retained on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.

-

This cell-based assay measures the ability of a compound to act as an ER agonist or antagonist.

-

Objective: To quantify the transcriptional activity mediated by a SERM through the ER.

-

Materials:

-

Cell Line: A human cell line (e.g., MCF-7, T47D) stably transfected with an Estrogen Response Element (ERE)-luciferase reporter construct. These cells endogenously express ERα.

-

Reagents: Cell culture media, test compounds, estradiol (for antagonist mode), luciferase assay substrate (e.g., luciferin).

-

Apparatus: Luminometer.

-

-

Methodology:

-

Cell Plating: Seed the ERE-luciferase reporter cells into 96-well plates and allow them to attach overnight.

-

Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of the test SERM.

-

Antagonist Mode: Co-treat cells with a fixed concentration of estradiol (e.g., EC80) and increasing concentrations of the test SERM.

-

-

Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

-

Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the light output (luminescence) using a luminometer.

-

Analysis:

-

Agonist Mode: Plot luminescence vs. log concentration to determine the EC50 (potency).

-

Antagonist Mode: Plot the inhibition of estradiol-induced luminescence vs. log concentration to determine the IC50 (antagonist potency).

-

-

Conclusion

The structural evolution from Tamoxifen's triphenylethylene core to Raloxifene's benzothiophene and finally to Bazedoxifene's indole-based scaffold has yielded compounds with increasingly refined pharmacological profiles. Bazedoxifene's unique structure results in a potent antagonist effect in breast cancer cells and a distinct clinical profile, particularly regarding uterine safety. The interplay between the core structure, the side-chain orientation, and the resulting repositioning of Helix 12 is the molecular basis for these differences. Understanding these structure-activity relationships, quantified through rigorous binding and functional assays, is paramount for the rational design of future generations of tissue-selective nuclear receptor modulators.

References

Preclinical Pharmacology of Bazedoxifene Acetate: A Technical Guide

Introduction

Bazedoxifene Acetate (BZA) is a third-generation, nonsteroidal, indole-based selective estrogen receptor modulator (SERM).[1][2] It has been developed for its tissue-selective effects, acting as an estrogen receptor (ER) agonist in certain tissues, such as bone, while functioning as an ER antagonist in others, like the uterus and breast.[3][4] This distinct profile allows it to confer the bone-protective benefits of estrogen while minimizing the risks of stimulating endometrial and breast tissue.[5] This technical guide provides an in-depth summary of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in animal models, and safety profile, tailored for researchers and drug development professionals.

Mechanism of Action (Pharmacodynamics)

Bazedoxifene's pharmacological activity is mediated through its high-affinity binding to estrogen receptors α (ERα) and β (ERβ). As a SERM, its ultimate effect—agonist or antagonist—is determined by the conformational change it induces in the ER upon binding. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific modulation of estrogen-responsive gene transcription.

Estrogen Receptor Binding Affinity

Bazedoxifene binds with high affinity to both ERα and ERβ, with a slightly stronger affinity for ERα. Its binding affinity for ERα is comparable to that of the SERM raloxifene.

Table 1: Estrogen Receptor Binding Affinity of Bazedoxifene

| Receptor Subtype | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Estrogen Receptor α (ERα) | IC₅₀ | 26 | |

| Estrogen Receptor α (ERα) | IC₅₀ | 23 ± 15 | |

| Estrogen Receptor β (ERβ) | IC₅₀ | 89 ± 159 |

| Estrogen Receptor β (ERβ) | IC₅₀ | 99 | |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Cellular Effects

In preclinical cell-based assays, bazedoxifene demonstrates clear estrogen antagonist activity in breast cancer cells. It does not stimulate the proliferation of MCF-7 human breast cancer cells; instead, it effectively inhibits the proliferation induced by 17β-estradiol.

Table 2: In Vitro Anti-proliferative Activity of Bazedoxifene

| Cell Line | Activity | Parameter | Value (nM) | Reference |

|---|

| MCF-7 (Human Breast Cancer) | Inhibition of 17β-estradiol-induced proliferation | IC₅₀ | 0.19 | |

Signaling Pathway

The tissue-selective action of bazedoxifene is dependent on the unique conformation it imparts to the estrogen receptor, which in turn influences the interaction with various co-regulatory proteins that are differentially expressed in various target cells. In bone cells, the BZA-ER complex preferentially recruits co-activators, leading to estrogen-like effects. Conversely, in uterine and breast cells, the complex recruits co-repressors, resulting in the antagonism of estrogen-mediated gene expression and cell proliferation.

In Vivo Preclinical Efficacy

The therapeutic potential of bazedoxifene has been extensively evaluated in various animal models, confirming its tissue-selective profile.

Bone Efficacy in Ovariectomized (OVX) Models

In ovariectomized rats, a standard model for postmenopausal osteoporosis, bazedoxifene effectively prevents bone loss. It has been shown to significantly increase bone mineral density (BMD) and improve the compressive strength of vertebrae compared to untreated OVX animals. Similar bone-sparing effects were observed in long-term studies using aged ovariectomized cynomolgus monkeys.

Uterine and Mammary Gland Effects

Preclinical studies consistently demonstrate bazedoxifene's antagonist effects in reproductive tissues. In an immature rat uterotrophic assay, bazedoxifene caused significantly less increase in uterine weight compared to ethinyl estradiol and even raloxifene. It also antagonizes the stimulatory effects of conjugated estrogens on the endometrium and mammary gland. In ovariectomized monkeys, bazedoxifene, both alone and in combination with conjugated estrogens, resulted in less epithelial proliferation in the breast compared to estrogen treatment alone.

Effects on Lipid Metabolism

In the OVX rat model, bazedoxifene demonstrated beneficial effects on lipid profiles by significantly reducing total cholesterol levels.

Table 3: Summary of In Vivo Efficacy of Bazedoxifene in Preclinical Models

| Model | Tissue/System | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized (OVX) Rat | Bone | Increased bone mineral density and compressive strength. | |

| Ovariectomized (OVX) Rat | Lipids | Reduced total cholesterol levels. | |

| Immature Rat | Uterus | Minimal uterotrophic activity; less than raloxifene. | |

| Ovariectomized Monkey | Bone | Prevented OVX-induced bone loss; maintained bone strength. | |

| Ovariectomized Monkey | Uterus/Breast | No uterotrophic activity; antagonized estrogen-induced breast proliferation. |

| Morphine-addicted Rat | CNS | Did not prevent vasomotor activity (hot flush model). | |

Preclinical Pharmacokinetics (ADME)

Pharmacokinetic studies of bazedoxifene have been conducted in multiple preclinical species, including mice, rats, dogs, and monkeys.

-

Absorption: Bazedoxifene is rapidly absorbed following oral administration in rats, with a Tmax of approximately 0.35 hours.

-

Distribution: It is widely distributed into tissues, with a high volume of distribution (16.8 L/kg in rats).

-

Metabolism: The primary metabolic pathway for bazedoxifene is extensive first-pass glucuronidation by UDP-glucuronosyltransferases (UGTs), with little to no metabolism mediated by the cytochrome P450 (CYP) system. The major metabolites identified in rats are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide.

-

Excretion: The predominant route of excretion is via the feces (>97% in rats), with minimal renal clearance (<1%).

-

Bioavailability: Due to extensive first-pass metabolism, oral bioavailability is low across species.

Table 4: Pharmacokinetic Parameters of Bazedoxifene in Preclinical Species

| Species | Dose Route | T½ (Parent) | Tmax | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Rat | IV (0.2 mg/kg) | 3.8 h | N/A | N/A | |

| Rat | Oral (1 mg/kg) | - | 0.35 h | 16% | |

| Monkey | IV/Oral | 5.5 h | 1-6 h | 11.3% |

| Dog | Oral | - | - | 7% | |

Safety and Toxicology

The preclinical safety profile of bazedoxifene has been characterized through a range of toxicology and safety pharmacology studies.

-

Safety Pharmacology: Bazedoxifene was found to be negative in a standard battery of safety pharmacology studies, indicating a low risk of off-target effects on major physiological systems. The only notable finding was weak cross-reactivity at the sigma opioid receptor.

-

General Toxicology: In repeat-dose toxicity studies in rats and monkeys, most findings were related to the known pharmacology of SERMs. These included effects such as decreased body weight and atrophy of the uterus, cervix, and vagina, which were reversible upon cessation of treatment.

-

Carcinogenicity: A 2-year carcinogenicity study in rats showed a decrease in the incidence of mammary and pituitary tumors, consistent with an ER antagonist effect in these tissues. An increase in benign ovarian granulosa cell tumors was observed in female rats, which was attributed to an indirect hormonal mechanism involving increased luteinizing hormone (LH) levels resulting from the inhibition of estrogen's negative feedback on the pituitary.

-

Reproductive Toxicology: At high doses, maternal toxicity was observed in pregnant rats and rabbits. While no major malformations were reported, findings included delayed ossification and vascular abnormalities.

Table 5: Summary of Key Preclinical Toxicology Findings for Bazedoxifene

| Study Type | Species | Key Findings | Reference |

|---|---|---|---|

| Safety Pharmacology | Various | No significant off-target activity. | |

| Repeat-Dose Toxicology | Rat, Monkey | Effects were primarily extensions of pharmacology (e.g., uterine atrophy) and were reversible. | |

| 2-Year Carcinogenicity | Rat | ↓ Mammary and pituitary tumors. ↑ Benign ovarian tumors (females) via an indirect hormonal mechanism. |

| Reproductive Toxicology | Rat, Rabbit | Maternal toxicity at high doses; no major teratogenic effects. | |

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity (IC₅₀) of bazedoxifene for ERα and ERβ.

-

Methodology:

-

Receptor Source: Recombinant human ERα or ERβ protein is used.

-

Radioligand: A tritiated estradiol ([³H]-E₂) solution of a known concentration is used as the competitive ligand.

-

Assay: Varying concentrations of bazedoxifene are incubated with the receptor protein and [³H]-E₂ in an appropriate buffer.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., using a hydroxylapatite filter or size-exclusion chromatography).

-

Detection: The amount of bound [³H]-E₂ is quantified using liquid scintillation counting.

-

Analysis: Data are plotted as the percentage of [³H]-E₂ displaced versus the concentration of bazedoxifene. The IC₅₀ value is calculated using non-linear regression analysis.

-

MCF-7 Breast Cancer Cell Proliferation Assay

-

Objective: To assess the estrogen agonist/antagonist activity of bazedoxifene on breast cancer cell proliferation.

-

Methodology:

-

Cell Culture: MCF-7 cells are maintained in estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to ensure baseline conditions.

-

Plating: Cells are seeded into 96-well plates and allowed to attach.

-

Treatment: Cells are treated with: (a) vehicle control, (b) 17β-estradiol (E₂) as a positive control, (c) bazedoxifene alone across a range of concentrations, and (d) E₂ in combination with varying concentrations of bazedoxifene.

-

Incubation: Plates are incubated for a period of 3-5 days.

-

Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Analysis: Results are expressed as a percentage of the control. For antagonist activity, the IC₅₀ for the inhibition of E₂-stimulated growth is calculated.

-

Ovariectomized (OVX) Rat Model for Osteoporosis

-

Objective: To evaluate the in vivo efficacy of bazedoxifene in preventing estrogen-deficiency-induced bone loss.

-

Methodology:

-

Animals: Skeletally mature (e.g., 3-6 months old) female Sprague-Dawley rats are used.

-

Surgery: Animals undergo bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham-operated group serves as a control.

-

Treatment: Following a recovery period, animals are dosed daily (e.g., via oral gavage) with vehicle or bazedoxifene at various dose levels for a specified duration (e.g., 6-12 weeks).

-

Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).

-

Biomechanical Strength Testing: At the end of the study, vertebrae and/or femurs are harvested. Their mechanical strength is assessed using tests such as vertebral compression or three-point bending of the femur.

-

Uterine Weight: The uterus is collected and weighed (wet weight) to assess uterotrophic or anti-uterotrophic effects.

-

Immature Rat Uterotrophic Assay

-

Objective: To determine the estrogenic (agonist) or anti-estrogenic (antagonist) effect of bazedoxifene on the uterus.

-

Methodology:

-

Animals: Immature, weanling female rats (approx. 21 days old) are used.

-

Treatment: Animals are administered the test compound (bazedoxifene), a positive control (e.g., ethinyl estradiol), and a vehicle control daily for 3 consecutive days.

-

Necropsy: On the fourth day, approximately 24 hours after the final dose, the animals are euthanized.

-

Measurement: The uterus is carefully dissected, trimmed of fat, and blotted to remove fluid. The wet weight of the uterus is recorded.

-

Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A significant increase in uterine weight indicates an estrogenic effect.

-

Conclusion

The preclinical data for this compound establish it as a potent and selective estrogen receptor modulator. Its profile is distinguished by a desirable combination of estrogen agonist activity on bone and the lipid profile, coupled with clear antagonist activity in the uterus and breast. Pharmacokinetic studies show rapid absorption and extensive first-pass metabolism, with a safety profile largely defined by its intended pharmacological mechanism. These characteristics, demonstrated consistently across in vitro and in vivo models, provide a strong rationale for its clinical development in the management of postmenopausal conditions.

References

- 1. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Bazedoxifene Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) developed for the prevention and treatment of postmenopausal osteoporosis. As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity. This technical guide provides an in-depth overview of the discovery and development of this compound, from its initial screening and preclinical evaluation to pivotal clinical trials. It includes a summary of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Bazedoxifene is an indole-based estrogen receptor (ER) ligand designed to have favorable effects on bone and lipid metabolism while minimizing stimulation of uterine and breast tissues.[1] It acts as an estrogen agonist in bone, thereby reducing bone resorption and turnover, and as an antagonist in the endometrium and breast tissue.[2] This tissue-selective profile makes it a valuable therapeutic option for postmenopausal women.

Preclinical Development

Lead Identification and Optimization

The development of bazedoxifene involved a stringent screening process to identify a SERM with an improved tissue-selectivity profile compared to its predecessors. This process focused on key endpoints, including effects on the uterus, lipid metabolism, bone remodeling, and the central nervous system.

In Vitro Studies

Bazedoxifene demonstrates high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Table 1: Comparative Estrogen Receptor Binding Affinity (IC50, nM)

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

| Bazedoxifene | 23 - 26 | 99 |

| Raloxifene | 13.7 | - |

| Idoxifene | 6.5 | - |

| Ospemifene | ~15 | ~15 |

Note: Data compiled from multiple sources.[3][4][5] IC50 values can vary based on experimental conditions.

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor.

-

Materials: Purified recombinant human ERα or ERβ, [3H]-17β-estradiol (radiolabeled ligand), test compounds, binding buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4), wash buffer, scintillation cocktail, glass fiber filters.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, incubate the purified estrogen receptor, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled estradiol).

-

Incubate to reach binding equilibrium (e.g., 18-24 hours at 4°C).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-